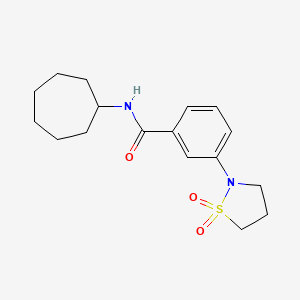![molecular formula C28H27NO5 B11272752 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide](/img/structure/B11272752.png)
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromen-4-one core, substituted with a tert-butylphenyl group and a dimethoxybenzamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the dimethoxybenzamide moiety under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Bromine (Br₂), nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromen-4-one core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to intercalate with DNA can lead to anticancer properties by disrupting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Known for its use in organic light-emitting diodes (OLEDs).
4-tert-Butylphenylboronic acid: Utilized in Suzuki-Miyaura coupling reactions.
4,4’-Di-tert-butylbiphenyl: Employed in the synthesis of various organic compounds .
Uniqueness
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide is unique due to its combination of a chromen-4-one core with a tert-butylphenyl group and a dimethoxybenzamide moiety. This unique structure imparts specific electronic and steric properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C28H27NO5 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C28H27NO5/c1-28(2,3)19-9-6-17(7-10-19)25-16-22(30)21-15-20(11-13-23(21)34-25)29-27(31)18-8-12-24(32-4)26(14-18)33-5/h6-16H,1-5H3,(H,29,31) |
InChI Key |
AEVSSBIVYXOCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[[2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate](/img/structure/B11272669.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide](/img/structure/B11272670.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11272678.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B11272685.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-chlorobenzamide](/img/structure/B11272696.png)
![2-(4-Methoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11272699.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11272701.png)
![N-(3,5-Dimethylphenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide](/img/structure/B11272708.png)
![N-(3-ethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11272713.png)
![N-(4-chlorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B11272726.png)
![2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide](/img/structure/B11272728.png)

![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B11272738.png)
![1-[4-(Propan-2-yl)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B11272747.png)
